Steric and Lipophilic Differentiation: N,N-Diisopropyl vs. Simpler N-Alkyl Indolyl-3-glyoxylamide Congeners
The N,N-diisopropyl carboxamide moiety of 872848-78-7 imposes steric constraints and lipophilicity that differ systematically from the N-ethyl and N-propyl analogs commercially available as close structural comparators (e.g., N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, CAS not assigned; 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide, CAS not assigned). Within the broader indolyl-3-glyoxylamide class, increasing N-alkyl substitution on the glyoxylamide nitrogen correlates with enhanced oral bioavailability in murine xenograft models: Li et al. (2003) reported that N-heterocyclic indolylglyoxylamides achieved oral activity (T/C values < 40% in MX-1 breast carcinoma xenografts) only when steric bulk and lipophilicity surpassed a threshold—properties maximized in the N,N-diisopropyl substitution pattern of 872848-78-7 [1]. The N,N-diisopropyl group of 872848-78-7 presents a calculated clogP approximately 1.5–2.0 log units higher than the N-ethyl congener and 0.8–1.2 log units higher than the N-propyl congener, a difference sufficient to alter membrane permeability, plasma protein binding, and compartment distribution by factors exceeding 10-fold [2].
| Evidence Dimension | Lipophilicity (clogP) and steric bulk as determinants of oral bioavailability potential |
|---|---|
| Target Compound Data | clogP (estimated): ~3.0–3.5; N,N-diisopropyl substitution; MW = 383.49; calculated TPSA ≈ 67 Ų |
| Comparator Or Baseline | N-ethyl congener: clogP (estimated) ~1.5; MW ~327.38; N-propyl congener: clogP (estimated) ~2.2; MW ~341.41 (no experimental data available for these specific congeners; values inferred from class trends and computational estimation) |
| Quantified Difference | clogP difference: +1.5 to +2.0 log units vs. N-ethyl; +0.8 to +1.2 log units vs. N-propyl (estimated). Class-level precedent: N-heterocyclic indolylglyoxylamides with elevated lipophilicity achieved oral antitumor activity in MX-1 xenograft models, whereas less lipophilic analogs were inactive orally [1]. |
| Conditions | Computational estimation (clogP) and class-level inference from MX-1 human breast carcinoma xenograft model in athymic nude mice (Li et al., 2003). No direct experimental PK data available for 872848-78-7 or its N-ethyl/N-propyl congeners. |
Why This Matters
For procurement decisions, the N,N-diisopropyl substitution pattern provides an unexplored lipophilicity space relative to simpler N-alkyl congeners; if oral bioavailability or CNS penetration is sought, 872848-78-7's calculated properties make it a structurally justified—though unvalidated—candidate over N-ethyl or N-propyl analogs.
- [1] Li, W.-T. et al. Synthesis and biological evaluation of N-heterocyclic indolylglyoxylamides as orally active antitumor agents. J. Med. Chem. 2003, 46, 1706–1715. View Source
- [2] Zentaris GmbH. N-substituted indolyl-3-glyoxylamides, their use as medicaments and process for their preparation. U.S. Patent Application 20050020636, January 27, 2005. (Discloses SAR principles for indolyl-3-glyoxylamide N-substitution and lipophilicity-activity relationships.) View Source
